Vitamin P

Vue d'ensemble

Description

Surface Chemistry of Vitamin B6

Vitamin B6, specifically pyridoxal 5′-phosphate (PLP), has been identified as a multifunctional molecule with significant potential in surface chemistry applications. The study demonstrates that PLP-immobilized surfaces can enhance the proliferation, migration, and differentiation of mammalian cells due to its superhydrophilicity and hemophilicity. The aldehyde group present in PLP allows for direct covalent tethering of biomacromolecules such as RGD peptide, facilitating a one-step functionalization process without additional chemical activation. This property has been leveraged in medical devices, showing rapid bone healing, and given that vitamin B6 is FDA approved, it suggests a promising avenue for clinical applications .

Biochemistry and Clinical Application of Vitamin P

The term "this compound" refers to a group of compounds that maintain capillary strength, distinct from ascorbic acid. These compounds were discovered during investigations into why crude vitamin C sources could control hemorrhages in vascular purpura, while purified ascorbic acid could not. The active component, derived from citrus fruits and named citrin, was found to exert this compound activity. Although the exact composition of citrin is not fully detailed, it is known to be a mixture of compounds .

Synthesis of Vitamin A

Vitamin A synthesis has been achieved with high selectivity and control over stereo- and regiochemistry. The synthesis involves a palladium-catalyzed cross-coupling reaction, with alkenylzinc and alkenyl iodide as the reactants. This method is superior to other metal-catalyzed reactions, such as those using aluminum, zirconium, magnesium, boron, copper, and tin, with zinc being the preferred metal for this process .

Pyridoxine 5'-Phosphate Synthase and Vitamin B6 Biosynthesis

Pyridoxine 5'-phosphate (PNP) synthase is a key enzyme in the de novo synthesis of vitamin B6, catalyzing a multistep ring closure reaction to produce PNP. This enzyme is not present in humans but is found in many human pathogens, making it a potential drug target. The structure of PNP synthase has been solved, revealing the active site and catalytically important residues, which has led to a proposed detailed reaction mechanism .

Biological Test for this compound Activity

The development of a reliable animal test for this compound activity has been challenging. Previous attempts to demonstrate this compound deficiency in guinea pigs were not convincing. However, a method based on capillary fragility as a criterion for this compound deficiency has been confirmed, although the method's quantitative basis and the relationship between chemical properties and physiological activity remain to be fully established .

Vitamin B1 Biosynthesis

The enzyme responsible for synthesizing the pyrimidine moiety of vitamin B1, THI5p, has been characterized. THI5p forms a dimer and uses pyridoxal 5′-phosphate (PLP) as a substrate rather than as a cofactor. The study provides essential information on the enzymatic mechanism of HMP-P synthase, which is crucial for vitamin B1 biosynthesis .

Vitamin B6 Biosynthesis Pathway

The de novo biosynthesis pathway of the coenzyme pyridoxal 5′-phosphate (PLP) in Escherichia coli involves the condensation of 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate, catalyzed by the enzymes PdxA and PdxJ. This process results in the formation of pyridoxine 5′-phosphate (PNP), which is the first vitamin B6 vitamer synthesized in the pathway .

Mécanisme D'action

Target of Action

Vitamin P, also known as Quercetin-3-o-rutinose, has been shown to target various inflammatory, apoptotic, autophagic, and angiogenic signaling mediators . These include nuclear factor-κB, tumor necrosis factor-α, interleukins, light chain 3/Beclin, B cell lymphoma 2 (Bcl-2), Bcl-2 associated X protein, caspases, and vascular endothelial growth factor . These targets play crucial roles in cellular signaling, inflammation, apoptosis, and angiogenesis.

Mode of Action

Quercetin-3-o-rutinose interacts with its targets to modulate their activity. For instance, it inhibits the enzyme quinone reductase 2 (QR2), which catalyzes the metabolism of toxic quinolines . By inhibiting QR2, it may potentially cause lethal oxidative stress . It also acts as an antagonist of calmodulin, which mediates the transfer of Ca2+ through cell membranes and initiates intracellular processes .

Biochemical Pathways

The metabolic pathway of Quercetin-3-o-rutinose involves the direct fission of the C-ring at C2–O1 and C3–C4 bonds . This process is facilitated by gut microbial strains such as Lactobacillus plantarum . Additionally, it has been shown to modulate numerous oncogenic and oncosuppressive signaling pathways .

Pharmacokinetics

Rutin is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin results in the formation of three metabolites: 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of Quercetin-3-o-rutinose’s action are diverse. It exhibits antioxidant properties by scavenging free radicals and maintaining oxidative balance . It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes . Furthermore, it has been reported to have anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis .

Action Environment

The action of Quercetin-3-o-rutinose is influenced by environmental factors such as the presence of gut microbiota. Gut bacteria help break down the sugar molecule in rutin, enabling its beneficial effects to be released and absorbed by the colon . Consuming more soil-based organisms like probiotics or organic vegetables ensures proper assimilation of the rutin qualities .

Orientations Futures

The future directions of Vitamin P research could involve further investigation into nutrient synergy, which refers to the concept that the combined effects of two or more nutrients working together have a greater physiological impact on the body than when each nutrient is consumed individually . Additionally, the potential health benefits of consuming different nutrients and nutrient supplements in combination, a concept defined as nutrient synergy, has gained considerable attention for its impact on overall well-being .

Analyse Biochimique

Biochemical Properties

Quercetin-3-o-rutinose interacts with various enzymes, proteins, and other biomolecules. It has been found to be catabolized by Lactobacillus plantarum, a strain of bacteria commonly found in the human gut . The compound is involved in the direct fission of the C-ring at C2–O1 and C3–C4 bonds .

Cellular Effects

Quercetin-3-o-rutinose has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by exerting strong DPPH radical-scavenging activity . This antioxidant property can help protect cells from damage caused by reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of Quercetin-3-o-rutinose involves its interaction with biomolecules at the molecular level. The compound appears to undergo direct fission of the C-ring at C2–O1 and C3–C4 bonds when catabolized by Lactobacillus plantarum . This process results in the formation of two substances with the deprotonated molecule [M–H] − ion at m/z 299 and 459, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quercetin-3-o-rutinose change over time. For instance, during a 48-hour fermentation process with Lactobacillus plantarum, the compound was found to contribute to 45.11% of the degradation of lychee pulp phenolics .

Metabolic Pathways

Quercetin-3-o-rutinose is involved in various metabolic pathways. It is catabolized by Lactobacillus plantarum in the host colon, contributing to the degradation of lychee pulp phenolics . The compound is also involved in the direct fission of the C-ring at C2–O1 and C3–C4 bonds .

Propriétés

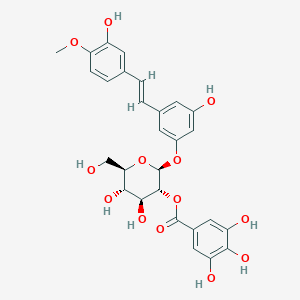

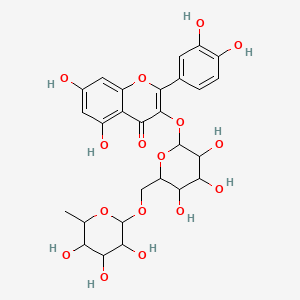

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859300 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10163-13-0, 153-18-4, 1340-08-5 | |

| Record name | Rutin, cadmium deriv. | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RUTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

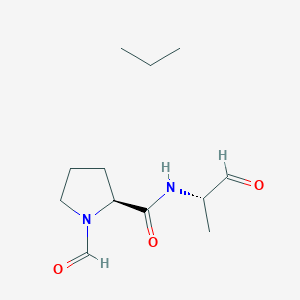

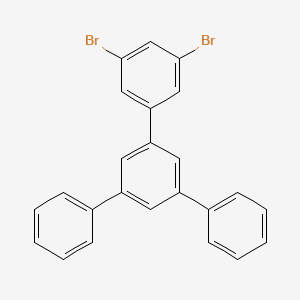

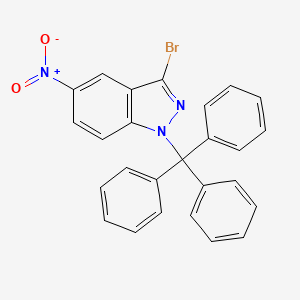

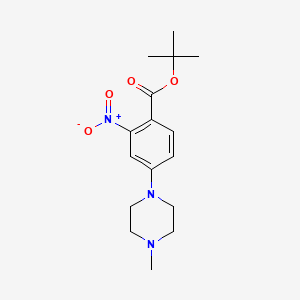

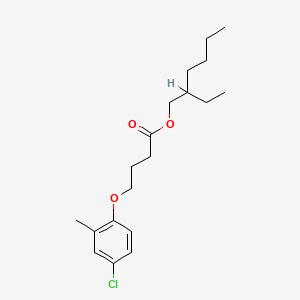

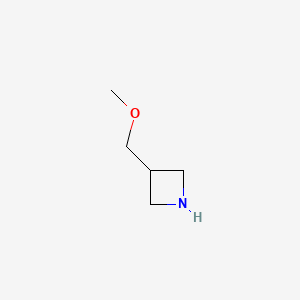

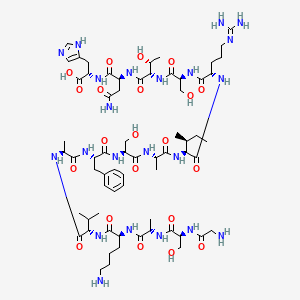

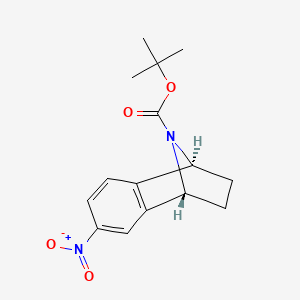

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/no-structure.png)

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)

![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)